Cas no 1339726-71-4 (1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine)
1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine
- 1339726-71-4
- 1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine
- AKOS012622346
- EN300-1113280
-
- Inchi: 1S/C11H20N4/c1-10-2-5-14(6-3-10)8-9-15-7-4-11(12)13-15/h4,7,10H,2-3,5-6,8-9H2,1H3,(H2,12,13)
- InChI Key: BRGPSGUBNCNYPZ-UHFFFAOYSA-N
- SMILES: N1(CCN2C=CC(N)=N2)CCC(C)CC1
Computed Properties
- Exact Mass: 208.16879665g/mol
- Monoisotopic Mass: 208.16879665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 47.1Ų
1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1113280-0.05g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1113280-0.1g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1113280-0.25g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1113280-0.5g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1113280-1.0g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 1g |
$943.0 | 2023-06-09 | ||
| Enamine | EN300-1113280-2.5g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1113280-5.0g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 5g |
$2732.0 | 2023-06-09 | ||
| Enamine | EN300-1113280-10.0g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 10g |
$4052.0 | 2023-06-09 | ||
| Enamine | EN300-1113280-1g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1113280-5g |
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazol-3-amine |
1339726-71-4 | 95% | 5g |
$2235.0 | 2023-10-27 |
1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine
Introduction to 1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine (CAS No. 1339726-71-4)
1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1339726-71-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyrazole core linked to a 4-methylpiperidine moiety, has garnered attention due to its structural features and potential biological activities. The combination of these heterocyclic scaffolds suggests a unique pharmacophoric profile, making it a valuable candidate for further exploration in drug discovery and development.
The pyrazole ring is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drugs due to its ability to interact with biological targets such as enzymes and receptors. Pyrazole derivatives have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the 3-amino-substituted pyrazole scaffold is of great interest, as the amino group can serve as a hydrogen bond acceptor or participate in coordination with metal ions, enhancing binding affinity.
The presence of the 4-methylpiperidine group in 1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine adds another layer of complexity to its potential biological activity. Piperidine derivatives are commonly found in bioactive molecules, including antiviral and anticancer agents. The methyl substitution at the 4-position of piperidine can influence the conformational flexibility and electronic properties of the molecule, which may modulate its interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The structural features of 1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine, particularly the interplay between the pyrazole and piperidine moieties, suggest potential interactions with enzymes involved in signal transduction and metabolic pathways. This has led to investigations into its possible role as an inhibitor or modulator of key therapeutic targets.
In the realm of drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone approach. The compound 1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine exemplifies the importance of structural diversity in identifying new therapeutic agents. Its synthesis involves multi-step organic transformations, including nucleophilic substitution reactions and cyclization processes, which are well-established in synthetic organic chemistry.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The combination of a pyrazole core and a piperidine side chain has been explored in various drug classes, including kinase inhibitors and antiviral agents. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and inflammation.
The development of high-throughput screening (HTS) technologies has accelerated the process of identifying bioactive compounds like 1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine. By leveraging automated assays, researchers can rapidly assess the biological activity of large libraries of compounds, including this one. Such screens have identified several hits with promising profiles, warranting further optimization and characterization.
The pharmacokinetic properties of 1-2-(4-methylpiperidin-1-y)ethyl-lH-pyrazol-l -3-amine are also critical factors to consider in its development as a drug candidate. Absorption, distribution, metabolism, and excretion (ADME) studies are essential to evaluate its suitability for clinical use. Computational models can predict these properties based on structural features, helping to guide optimization efforts toward improving bioavailability and reducing toxicity.
Recent research has highlighted the importance of understanding structureactivity relationships (SAR) in designing effective drugs. By systematically varying substituents on the pyrazole and piperidine moieties, researchers can dissect how changes in structure influence biological activity. This approach has been instrumental in developing drugs with improved efficacy and selectivity.
The role of pyrazole derivatives in medicinal chemistry extends beyond their antimicrobial applications. They have been incorporated into drugs targeting neurological disorders, where their ability to cross the blood-brain barrier is particularly valuable. Similarly, piperidine derivatives have shown promise in treating cardiovascular diseases by modulating ion channels and enzyme activity.
In conclusion,l -2-(4 -methylpipen-drin-l -yl)e thyl-l H -py ra zol -3-am ine (CAS No .1339726 -71 -4) represents a fascinating compound with potential therapeutic applications. Its unique structural features, combining a pyrazole core with a 4-methylpipen-dine side chain,make it an attractive candidate for further exploration in drug discovery programs . With advancements in synthetic methodologies , computational modeling ,and HTS technologies , researchers are well-positioned to uncover new insights into its biological activity . As our understanding grows , so too does the possibility that this compound could contribute significantly to addressing critical medical challenges . p >
1339726-71-4 (1-2-(4-methylpiperidin-1-yl)ethyl-1H-pyrazol-3-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)